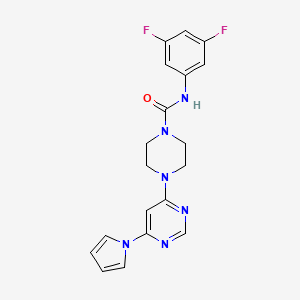

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide

Description

This compound features a pyrimidine core substituted at position 4 with a piperazine-carboxamide group and at position 6 with a 1H-pyrrol-1-yl moiety. The N-(3,5-difluorophenyl)carboxamide component introduces electron-withdrawing fluorine atoms, which influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-14-9-15(21)11-16(10-14)24-19(28)27-7-5-26(6-8-27)18-12-17(22-13-23-18)25-3-1-2-4-25/h1-4,9-13H,5-8H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRUTLNBZXZYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrole group: This step might involve a coupling reaction using a palladium catalyst.

Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

Carboxamide formation: The final step often involves the reaction of the piperazine derivative with a carboxylic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or piperazine rings.

Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. This compound might exhibit similar activities, making it a subject of interest in biochemical research.

Medicine

In medicinal chemistry, compounds like 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide are explored for their potential therapeutic effects. They might be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science. Their diverse reactivity and potential biological activities make them valuable in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, altering their function. This interaction could involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Motifs

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide

- Structure : Piperazine-carboxamide with a 4-chlorophenyl group and ethyl substitution on piperazine.

- Key Features :

- Implications : The chloro group may enhance membrane permeability but reduce electronic interactions compared to difluorophenyl.

N-(2-Bromophenyl)-4-[6-(5-Fluoro-2-Methoxyphenyl)Pyrimidin-4-yl]Piperazine-1-Carboxamide (L262-1060)

- Structure : Pyrimidine-piperazine-carboxamide with bromophenyl and fluoromethoxyphenyl groups.

- Key Features: Molecular weight: 486.34 g/mol (higher due to bromine).

- Comparison : The target compound’s difluorophenyl group offers a balance of electronegativity and steric profile, avoiding bromine’s metabolic instability.

Compounds with Pyrimidine/Pyrrole Components

Abivertinib

- Structure : Pyrrolo[2,3-d]pyrimidine core with a tyrosine kinase inhibitory motif.

- Key Features :

- Comparison : While the target compound lacks the fused pyrrolopyrimidine system, its pyrrole-pyrimidine subunit may enable similar π-π stacking interactions in binding pockets.

4-(Cyclopropylmethyl)-6-[(3R)-3-(Methylamino)Pyrrolidin-1-yl]Pyrimidine-2,4-Diamine

- Structure : Pyrimidine-diamine with cyclopropylmethyl and pyrrolidine groups.

- Key Features :

- Comparison : The target compound’s piperazine-carboxamide may offer superior conformational flexibility compared to rigid pyrrolidine.

Piperazine Derivatives in Patent Literature

- Example: 6-[4-[[(4aR)-4-Hydroxy-4a-Methyl-2-Oxo-3-[[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]Carbamoyl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazin-1-yl]Methyl]-2,3-Difluorophenyl]Hex-5-Ynoic Acid () Key Features: Trifluoromethyl groups enhance binding to hydrophobic pockets.

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The 3,5-difluorophenyl group in the target compound enhances hydrogen-bond acceptor capacity compared to chlorophenyl or bromophenyl analogues.

- Pyrrole vs. Pyrazole : The pyrrole substituent may improve π-π stacking versus pyrazole (as in ’s compound 5), but reduce solubility due to hydrophobicity.

- Piperazine Flexibility : Piperazine’s conformational flexibility enables diverse binding modes, as seen in H4 receptor antagonists () and kinase inhibitors ().

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring , a piperazine moiety , and a difluorophenyl group , which are critical for its biological activity. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C20H22F2N6O |

| Molecular Weight | 426.5 g/mol |

| Key Functional Groups | Pyrimidine, Piperazine, Difluorophenyl |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest it may function as an inhibitor of certain kinases and enzymes related to disease processes.

Inhibition Studies

Research indicates that compounds structurally related to this compound have shown promising inhibition against enzymes such as CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania . This suggests potential applications in treating infections caused by these organisms.

Biological Assays and Findings

In vitro assays have demonstrated that the compound exhibits significant biological activity:

- Antimicrobial Activity : The compound has been tested against various pathogens, showing effective inhibition of growth at low micromolar concentrations.

- Cytotoxicity : Studies indicate a favorable cytotoxic profile against cancer cell lines, with selectivity over normal cells.

Case Studies

Several case studies highlight the compound's potential applications:

- Study on Leishmania Inhibition : A series of analogs were screened for their ability to inhibit Leishmania donovani proliferation. Compounds similar to the target molecule showed IC50 values in the low micromolar range, indicating promising anti-parasitic activity .

- Kinase Inhibition : The compound was evaluated for its effects on various kinases involved in cancer signaling pathways. It demonstrated competitive inhibition with IC50 values comparable to established kinase inhibitors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | Contains pyridine and piperazine moieties | Strong inhibitor of CYP51 |

| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | Benzyl substitution on phenyl group | Effective against L. donovani |

This table illustrates how variations in substituents can influence biological activity and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.